molecular formula C10H7Cl2NOS2 B5859635 S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate

Cat. No. B5859635
M. Wt: 292.2 g/mol
InChI Key: UMWVUVSDDUHJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting key enzymes involved in various biological processes. For example, the antitumor activity of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate has been attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate can induce a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate has been shown to possess significant antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutic agents. However, the compound also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosage of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate for preclinical and clinical studies.

Future Directions

There are several potential future directions for the research and development of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate. One of the most promising areas is the development of novel antitumor agents based on the structure of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate. Another potential direction is the development of new antifungal agents based on the compound's potent antifungal activity. In addition, the potential use of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders warrants further investigation.

Synthesis Methods

The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate involves the reaction of 2,4-dichlorobenzenecarbothioic acid with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to yield high purity and yield of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate.

Scientific Research Applications

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antifungal, and antibacterial activities. The compound has also been shown to possess potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)16-10-13-3-4-15-10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWVUVSDDUHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate

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